4-(2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid
Description
4-(2-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid (CAS: 853750-96-6) is a synthetic organic compound featuring a benzoic acid core linked via a thioacetamido bridge to a 1-(4-fluorophenyl)-substituted tetrazole ring. The benzoic acid component contributes to solubility and may facilitate interactions with biological targets through hydrogen bonding or ionic interactions. Safety data highlight precautions for handling, including avoidance of heat sources (P210) and proper storage conditions .
Properties
IUPAC Name |
4-[[2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O3S/c17-11-3-7-13(8-4-11)22-16(19-20-21-22)26-9-14(23)18-12-5-1-10(2-6-12)15(24)25/h1-8H,9H2,(H,18,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNHZZIISVPZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring . This intermediate is then reacted with thioacetic acid to introduce the sulfanylacetyl group . Finally, the resulting compound is coupled with 4-aminobenzoic acid under appropriate conditions to yield the target molecule .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product[4][4].
Chemical Reactions Analysis
Types of Reactions
4-(2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that 4-(2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antibacterial potential .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of arthritis and other inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Data Table: Anti-inflammatory Activity
| Compound | Model | Dose (mg/kg) | Effect |
|---|---|---|---|
| This compound | Arthritis model | 50 | Significant reduction in swelling |
| Control | - | - | No effect |
3. Anticancer Potential
Recent studies have explored the compound's potential as an anticancer agent. Preliminary findings suggest it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with the compound led to a decrease in cell viability by approximately 60% at concentrations of 10 µM after 48 hours .
Biochemical Mechanisms
The biochemical mechanisms underlying the activities of this compound are still under investigation. However, it is believed that the presence of the tetrazole ring plays a crucial role in its interaction with biological targets. The fluorophenyl group may enhance lipophilicity, improving cellular uptake.
Pharmaceutical Formulations
Due to its promising pharmacological properties, formulations containing this compound are being developed. These formulations aim to optimize bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of 4-(2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The tetrazole ring and fluorophenyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-[({[1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic Acid
This compound () shares the benzoic acid and thioacetamido linker with the target molecule but differs in the tetrazole substituent (2-ethoxyphenyl vs. 4-fluorophenyl). The ethoxy group introduces increased lipophilicity and steric bulk compared to the electron-withdrawing fluorine atom, which may alter pharmacokinetic properties such as membrane permeability and metabolic resistance .
Compounds with Triazole-Thiazole Systems ()
Compounds like 9b (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) replace the tetrazole with triazole-thiazole heterocycles. However, the absence of a benzoic acid moiety may reduce solubility compared to the target molecule .
Functional Analogues with Dual Inhibitory Activity
Compound 41 from (a dual Sirt2/HDAC6 inhibitor) incorporates pyrimidine and triazole rings with a polyether linker. While structurally distinct, the acetamido bridge and aromatic systems suggest convergent design principles for targeting enzyme active sites.
Implications for Drug Design
- The 4-fluorophenyl group in the target compound may enhance target binding through halogen bonding, a feature absent in the ethoxyphenyl analog.
- Dual inhibitors like 41 () highlight the importance of linker flexibility, a parameter that could be optimized in future derivatives of the target compound .
Biological Activity
4-(2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid, a compound with a complex chemical structure, has gained attention in medicinal chemistry and biological research due to its unique properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₆H₁₃FN₄O₃S
- Molecular Weight : 353.36 g/mol
- IUPAC Name : 4-[[2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid
| Property | Value |
|---|---|
| Boiling Point | Predicted 500.1 °C |
| Density | Predicted 1.61 g/cm³ |
| pKa | 14.97 |
The biological activity of the compound is largely attributed to its ability to interact with various molecular targets within biological systems. The tetrazole ring structure allows it to mimic certain biological molecules, facilitating binding to enzymes and receptors. This interaction can lead to inhibition or activation of specific biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thus blocking substrate access.
- Protein-Ligand Interactions : It may interact with proteins involved in signaling pathways, affecting cellular responses.
Biological Activity and Therapeutic Potential
Research has indicated several therapeutic applications for this compound:
Anticancer Activity
Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro studies demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7), with an IC50 value indicating potent activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Research Findings : It displayed inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases:
- Mechanism : It may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid | Lacks thioacetamide moiety | Moderate anticancer activity |
| 4-(2H-tetrazol-5-yl)benzoic acid | Simpler structure without fluorine substitution | Less potent than the target compound |
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
The compound comprises:
- A benzoic acid backbone (carboxylic acid group for solubility and hydrogen bonding).
- A tetrazole ring (ionizable at physiological pH, acting as a bioisostere for carboxylic acids).
- A 4-fluorophenyl group (enhances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects).
- A thioacetamido linker (provides conformational flexibility and potential for disulfide bond formation). These features influence interactions with biological targets, such as enzymes or receptors, by modulating electronic properties and binding affinity .
Q. Which analytical methods are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy (1H/13C for structural confirmation of the tetrazole, fluorophenyl, and amide groups).
- IR spectroscopy (identification of C=O, N-H, and S-H stretches).
- HPLC (purity assessment; C18 columns with acetonitrile/water mobile phases are typical).
- Elemental analysis (validation of synthetic yield and stoichiometry) .
Q. What are the common synthetic routes for preparing this compound?
Synthesis typically involves:
- Tetrazole formation : Cyclization of nitriles with sodium azide.
- Thioether linkage : Coupling the tetrazole with a thiol-containing intermediate (e.g., mercaptoacetic acid derivatives).
- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the benzoic acid moiety. Critical conditions include pH control (6–7 for amide stability) and catalysts like Bleaching Earth Clay in PEG-400 at 70–80°C .
Advanced Research Questions
Q. How can synthetic yields be optimized during scale-up?
Strategies include:
- Solvent optimization : PEG-400 improves solubility of intermediates.
- Catalyst loading : 10 wt% Bleaching Earth Clay enhances reaction efficiency.
- Temperature control : Maintaining 70–80°C minimizes side reactions.
- Purification : Recrystallization in aqueous acetic acid improves purity (>95%) .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological approaches:
- Standardize assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and concentrations (IC50 determination).
- Validate target engagement : Perform competitive binding assays or surface plasmon resonance (SPR).
- Compare structural analogs : For example, replacing the 4-fluorophenyl group with 4-chlorophenyl alters lipophilicity and activity (see Table 1, ).
Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?
- Substituent modification : Replace the fluorophenyl group with electron-donating (e.g., methoxy) or bulky (e.g., bromophenyl) groups.
- Bioisosteric replacement : Substitute the tetrazole with a carboxylate or sulfonamide group.
- Computational docking : Predict binding modes with targets (e.g., kinase enzymes) using AutoDock Vina .
Q. How can the binding mode of this compound with biological targets be elucidated?
Integrate:
- X-ray crystallography : Resolve co-crystal structures (e.g., with enzymes like carbonic anhydrase).
- Molecular dynamics simulations : Study conformational changes over time.
- Mutagenesis studies : Identify critical residues in the binding pocket .
Q. What models are suitable for evaluating therapeutic potential in diseases like cancer?
- In vitro : Dose-response assays in cancer cell lines (e.g., MCF-7, A549) and enzyme inhibition studies (e.g., HDAC or kinase assays).
- In vivo : Xenograft models in mice, with pharmacokinetic profiling (oral bioavailability, half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
